N-Bromoacetylazetidine
Description
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-4-5(8)7-2-1-3-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFNEFMRNYTXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590239 | |
| Record name | 1-(Azetidin-1-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-00-5 | |
| Record name | 1-(Azetidin-1-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Bromoacetylazetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N Bromoacetylazetidine and Its Azetidine Ring System Precursors
Foundational Strategies for Azetidine (B1206935) Ring Construction: A Precursor Perspective
The construction of the azetidine ring is a key challenge in organic synthesis due to its inherent strain. Various innovative methods have been developed to overcome this hurdle, providing access to a wide array of functionalized azetidines.
Cyclization Reactions for Azetidine Scaffold Formation (e.g., intramolecular nucleophilic substitutions)
Intramolecular cyclization via nucleophilic substitution is a cornerstone of azetidine synthesis. This method typically involves a γ-amino alcohol or a related substrate where the amine acts as a nucleophile and displaces a leaving group at the γ-position, forming the four-membered ring. organic-chemistry.orgfrontiersin.org
Key aspects of this strategy include:
Activation of the Leaving Group: The hydroxyl group of a γ-amino alcohol can be activated by converting it into a better leaving group, such as a mesylate or tosylate, to facilitate the intramolecular SN2 reaction. frontiersin.org
Catalysis: Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford functionalized azetidines in high yields. frontiersin.org
| Starting Material | Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| γ-Amino alcohol | 1) Tf2O, DIPEA; 2) Base | N-Substituted Azetidine | Activation of hydroxyl group as a triflate leaving group. | organic-chemistry.org |
| cis-3,4-Epoxy amine | Catalytic La(OTf)3 | 3-Hydroxyazetidine derivative | Lewis acid-catalyzed regioselective ring opening. | frontiersin.org |
| 2-Substituted-1,3-propanediol | In situ generated bis-triflates, Primary amine | 1,3-Disubstituted Azetidine | One-pot synthesis from readily available diols. | organic-chemistry.org |
Ring Contraction Approaches to Azetidine Systems
Ring contraction offers an alternative pathway to the strained azetidine ring from more stable five-membered heterocycles. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov This reaction proceeds in the presence of a base, such as potassium carbonate, and various nucleophiles like alcohols, phenols, or anilines can be incorporated into the final azetidine derivative. acs.orgnih.gov
The proposed mechanism involves the opening of the pyrrolidinone ring by a nucleophile, leading to an α-bromocarbonyl intermediate with a γ-amide anion. This intermediate then undergoes intramolecular cyclization via an SN2 reaction to form the azetidine ring. acs.org
Cycloaddition Pathways for Azetidine Ring Assembly (e.g., [2+2] photocycloadditions)
[2+2] photocycloaddition reactions, specifically the aza Paternò-Büchi reaction, provide a direct route to azetidines from imines and alkenes. researchgate.netrsc.org This method involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring. rsc.org
Recent advancements have focused on using visible light in place of UV light, which offers milder reaction conditions. nih.govspringernature.com For instance, a visible-light-mediated intermolecular aza Paternò-Büchi reaction has been developed using the triplet state reactivity of 2-isoxazoline-3-carboxylates, catalyzed by an iridium photocatalyst. nih.gov This approach is noted for its operational simplicity and broad substrate scope. nih.gov Both intermolecular and intramolecular versions of this reaction have been successfully employed to synthesize functionalized azetidines. rsc.org
Strain-Release Homologation from Bridged Azabicycles
The high ring strain of azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of functionalized azetidines. bris.ac.ukacs.orgarkat-usa.org This strategy, known as strain-release homologation, involves the reaction of ABBs with various reagents to afford diversely substituted azetidines. chemrxiv.org
Key methodologies include:
Reaction with Organometallics: The generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with boronic esters and subsequent 1,2-migration, leads to the formation of N-H azetidines. bris.ac.uk
Radical Strain-Release Photocatalysis: A visible-light-driven method allows for the synthesis of densely functionalized azetidines by reacting ABBs with radical intermediates generated from sulfonylimine precursors. chemrxiv.org
Dual Catalysis: A dual copper/photoredox-catalyzed multi-component allylation of ABBs has been developed, enabling the synthesis of azetidines containing a C3 quaternary center. rsc.org
| ABB Derivative/Precursor | Reagents/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Azabicyclo[1.1.0]butane (ABB) | 1) n-BuLi; 2) Boronic ester; 3) Acetic acid | N-H Azetidinyl boronic esters | Homologation via a boronate complex and 1,2-migration. | bris.ac.uk |
| ABB | Sulfonylimines, Organic photosensitizer, Visible light | Densely functionalized azetidines | Radical strain-release (RSR) photocatalysis. | chemrxiv.org |
| ABB | Allyl sources, Copper/Photoredox dual catalysis | C3-quaternary center azetidines | Radical-relay mechanism for multi-component allylation. | rsc.org |
| ABB | SF5-transfer reagents, Photocatalyst | N–SF5 azetidines | Strain-release difunctionalization with SF5 radical. | acs.org |
Reduction of Azetidin-2-ones (β-Lactams) as a Route to Azetidines
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a well-established method for preparing the corresponding azetidines. rsc.org This transformation provides a valuable route to the saturated azetidine core from readily accessible β-lactam precursors, which can be synthesized through various methods, including the Staudinger reaction. acs.org A variety of reducing agents can be employed for this purpose.
Transition Metal-Catalyzed Syntheses of Functionalized Azetidines (e.g., Palladium(II)-catalyzed C–H amination)
Transition metal catalysis offers powerful and efficient pathways to functionalized azetidines. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a significant method for synthesizing these heterocycles. rsc.orgacs.orgelsevier.comnih.gov
In a key development, a picolinamide (B142947) (PA) directing group is used to facilitate the palladium-catalyzed intramolecular amination of unactivated C–H bonds at the γ-position. acs.orgelsevier.com This reaction typically uses an oxidant, such as PhI(OAc)₂, and proceeds with low catalyst loading under convenient conditions. nih.govnih.gov The mechanism is proposed to involve the formation of an alkyl-Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org This methodology has been successfully applied to complex molecules, including pentacyclic triterpenoids. nih.gov
Stereoselective and Asymmetric Synthesis of Azetidine Cores
The biological and chemical properties of azetidine-containing molecules are often intrinsically linked to their stereochemistry. Consequently, the development of stereoselective and asymmetric methods for the synthesis of the azetidine core is of paramount importance. A variety of strategies have been successfully employed to access enantioenriched azetidines.
One powerful approach is the enantioselective ring expansion of aziridines . This method provides a pathway to chiral azetidines from readily available three-membered ring precursors. For instance, engineered cytochrome P450 enzymes have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines with exceptional stereocontrol, achieving enantiomeric ratios as high as 99:1. rsc.org This biocatalytic approach leverages an enzymatic rsc.orgresearchgate.net-Stevens rearrangement, offering a green and highly selective alternative to traditional chemical catalysts. rsc.org
Cycloaddition reactions represent another cornerstone in the asymmetric synthesis of azetidine cores. The [2+2] photocycloaddition between imines and alkenes, known as the aza Paternò–Bücher reaction, can be rendered stereoselective through the use of chiral catalysts or auxiliaries. Similarly, [3+1] cycloadditions have emerged as a potent strategy. For example, copper-catalyzed reactions between imido-sulfur ylides and enoldiazoacetates in the presence of a chiral sabox ligand have yielded 2-azetines with up to 95% enantiomeric excess, which can then be reduced to the corresponding chiral azetidines. researchgate.net
The reduction of chiral azetidin-2-ones (β-lactams) or azetines also serves as a reliable route to optically active azetidines. Chiral β-lactams, accessible through various well-established asymmetric syntheses, can be reduced to the corresponding azetidines using reagents like chloroalane (AlH2Cl). nih.gov Furthermore, the hydrogenation of chiral 2-azetines, often catalyzed by palladium on carbon (Pd/C), allows for the transfer of chirality from the precursor to the saturated azetidine product with high fidelity. researchgate.net
Other notable methods include the use of chiral auxiliaries , such as tert-butanesulfinamide, to direct the stereochemical outcome of reactions forming the azetidine ring. utwente.nl Additionally, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov A one-pot procedure involving the reaction of a chloroaldehyde with a chiral amine in the presence of a reducing agent has also been developed for the synthesis of chiral azetidines, where the stereochemistry of the amine is retained in the final product. frontiersin.org
| Method | Key Features | Typical Stereoselectivity | Reference |
|---|---|---|---|
| Biocatalytic Ring Expansion | Enzyme-catalyzed, environmentally benign. | Excellent (e.g., 99:1 er). | rsc.org |
| [3+1] Cycloaddition | Copper catalysis with chiral ligands. | High (up to 95% ee). | researchgate.net |
| Reduction of Chiral Azetines | Preserves existing stereocenters. | High fidelity of chirality transfer. | researchgate.net |
| Gold-Catalyzed Cyclization | Flexible synthesis of chiral azetidin-3-ones. | Excellent (>98% ee). | nih.gov |
| One-Pot Reductive Amination | Convergent, uses chiral amines. | Retention of starting amine chirality. | frontiersin.org |
Selective N-Functionalization of Azetidines: Focus on Bromoacetylation
Once the azetidine core is synthesized, the next critical step is the selective introduction of the bromoacetyl group onto the nitrogen atom. This transformation requires careful consideration of reaction conditions to achieve high yield and purity.
Direct N-Acylation of Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a secondary amine and, as such, is nucleophilic. This inherent nucleophilicity allows for direct N-acylation reactions with suitable acylating agents. The general mechanism involves the nucleophilic attack of the azetidine nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the departure of a leaving group, resulting in the formation of the N-acylated azetidine. The reactivity of the azetidine in this reaction is influenced by the ring strain, which is approximately 25.4 kcal/mol. This strain can affect the geometry and reactivity of the nitrogen atom compared to acyclic secondary amines or larger ring systems like pyrrolidines.
Strategies for Introducing the Bromoacetyl Moiety onto the Azetidine Nitrogen
The bromoacetyl group is typically introduced using an electrophilic reagent such as bromoacetyl bromide or bromoacetyl chloride. The reaction is a standard nucleophilic acyl substitution.
A common procedure involves dissolving the parent azetidine in a suitable aprotic solvent, often in the presence of a base. The base serves to neutralize the hydrobromic acid or hydrochloric acid byproduct that is generated during the reaction, preventing the protonation and deactivation of the starting azetidine. The bromoacetyl halide is then added, usually at a controlled temperature to manage the exothermicity of the reaction.
For example, a general procedure for the synthesis of ω-bromoacylamides involves the slow addition of bromoacetyl bromide to a solution of the amine and a base, such as pyridine, in a solvent like dichloromethane (B109758) at 0 °C. After the addition, the reaction is typically allowed to warm to room temperature and stirred for a period to ensure completion.
In a specific example for a substituted azetidine, N-(Bromoacetyl)-3,3-dinitroazetidine is synthesized by reacting 1-tert-butyl-3,3-dinitroazetidine with bromoacetyl bromide in the presence of boron trifluoride etherate. This particular method highlights the use of a Lewis acid, which may activate the acylating agent.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity in N-Bromoacetylazetidine Synthesis
To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These include the choice of base, solvent, temperature, and stoichiometry of the reactants.
Base: The choice of base is critical. It should be strong enough to scavenge the acid byproduct but not so strong as to cause side reactions, such as elimination from the bromoacetyl moiety. Common choices include tertiary amines like triethylamine (B128534) or diisopropylethylamine, which are non-nucleophilic and sterically hindered. Inorganic bases such as potassium carbonate or sodium bicarbonate can also be used, particularly in biphasic systems or with polar aprotic solvents where they have sufficient solubility. The pKa of the chosen base relative to the azetidinium ion will influence the reaction equilibrium.
Solvent: The solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid reaction with the acyl halide. Dichloromethane and chloroform (B151607) are common choices due to their inertness and ability to dissolve the reactants. More polar aprotic solvents like acetonitrile (B52724) could potentially accelerate the reaction rate. The choice of solvent can also affect the solubility of the acid-base adduct, which can sometimes be filtered off to simplify workup.
Temperature: N-acylation reactions are often exothermic. Therefore, the initial addition of the bromoacetyl halide is typically carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts. After the initial addition, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion.
Stoichiometry: The molar ratio of the reactants is another key parameter. A slight excess of the acylating agent is sometimes used to ensure complete consumption of the more valuable azetidine starting material. However, using a large excess can complicate purification. The amount of base is typically stoichiometric with the acylating agent or in slight excess to ensure complete neutralization of the acid byproduct.
A systematic approach to optimization would involve screening various combinations of these parameters, as illustrated in the hypothetical data table below.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Bromoacetyl Bromide (Equivalents) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine (1.1) | Dichloromethane | 0 to 25 | 1.05 | 85 |
| 2 | Pyridine (1.1) | Dichloromethane | 0 to 25 | 1.05 | 82 |
| 3 | K2CO3 (1.5) | Acetonitrile | 25 | 1.1 | 90 |
| 4 | Triethylamine (1.1) | Tetrahydrofuran | 0 to 25 | 1.05 | 75 |
| 5 | Triethylamine (1.1) | Dichloromethane | -20 to 25 | 1.05 | 88 |
| 6 | K2CO3 (1.5) | Acetonitrile | 25 | 1.0 | 87 |
Convergent and Divergent Synthetic Approaches to this compound
The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies, each offering distinct advantages.
A + B → C (Azetidine Core) D + E → F (Bromoacetylating Agent) C + F → this compound
In contrast, a divergent synthesis would start from a common intermediate, such as a protected or activated azetidine, which is then elaborated into a variety of different final products. For this compound, a divergent approach could start from the parent azetidine ring. This single precursor could then be reacted with a range of different acylating agents to produce a library of N-acylated azetidines, with this compound being one member of this library.
Azetidine → this compound Azetidine → N-Chloroacetylazetidine Azetidine → N-Propionylazetidine Azetidine → etc.
This approach is particularly valuable in medicinal chemistry and drug discovery, where the synthesis of a diverse set of analogues for structure-activity relationship (SAR) studies is required. nih.gov The azetidine ring acts as a versatile scaffold that can be functionalized in various ways. nih.gov For instance, a common precursor like N-Boc-3-iodoazetidine can be used to generate different lithiated intermediates, which then lead to a variety of 2- and 3-substituted azetidines, demonstrating a divergent approach from a common platform. researchgate.net Similarly, the nucleophilic ring-opening of azetidines can lead to a diverse array of substituted amines, showcasing the divergent utility of the azetidine core. nih.gov
Principles of Sustainable Synthesis in this compound Production
The principles of green and sustainable chemistry are increasingly important in the design of synthetic routes. Applying these principles to the production of this compound involves considering factors such as atom economy, solvent choice, energy consumption, and waste generation.
Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. researchgate.netnih.gov The direct N-acylation of azetidine with bromoacetyl bromide has a reasonable atom economy, with the main byproduct being a hydrobromic acid salt of the base used.
C3H7N + C2H2Br2O + C6H15N → C5H8BrNO + C6H16NBr (Azetidine + Bromoacetyl Bromide + Triethylamine → this compound + Triethylammonium Bromide)
To improve atom economy, catalytic methods are desirable. While the direct acylation is often stoichiometric, the development of a catalytic process for N-acylation could significantly enhance the sustainability of the synthesis.
The choice of solvent is another critical aspect of a sustainable synthesis. Traditional solvents like dichloromethane and chloroform are effective but pose environmental and health risks. Greener alternatives are being increasingly sought. For instance, cyclopentyl methyl ether (CPME) has been identified as a more environmentally benign solvent for certain reactions involving organolithium compounds in azetidine synthesis. researchgate.net The ideal solvent would be non-toxic, biodegradable, and recyclable. Solvent-free reactions, where possible, represent the most sustainable option.
Energy efficiency can be improved by conducting reactions at ambient temperature and pressure, thereby reducing the energy required for heating or cooling. The use of microwave irradiation has been explored for some azetidine syntheses to reduce reaction times and potentially energy consumption.
Mechanistic Investigations into the Reactivity of N Bromoacetylazetidine
Influence of Azetidine (B1206935) Ring Strain on Overall Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, possess considerable ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain is a primary driver of their chemical reactivity. rsc.orgresearchwithrutgers.com While more stable than their three-membered aziridine counterparts, the azetidine ring's strain makes it susceptible to reactions that relieve this tension, such as ring-opening. rsc.orgnih.gov The reactivity is often triggered under specific conditions that activate the ring system. rsc.org
The presence of the N-bromoacetyl group significantly influences the ring's properties. The electron-withdrawing nature of the acyl group decreases the basicity of the ring nitrogen compared to an N-alkyl azetidine. This modification can affect the ease with which the nitrogen participates in reactions. However, the fundamental strain of the four-membered ring remains a constant factor, predisposing the molecule to pathways that lead to a more stable, open-chain or expanded-ring structure. nih.gov This strain-driven reactivity is a central theme in the chemistry of azetidine derivatives. rsc.orgresearchwithrutgers.com
Electrophilic Nature of the Carbonyl Carbon and the Bromine-Bearing Methylene (B1212753) Group in the Bromoacetyl Moiety
The bromoacetyl group attached to the azetidine nitrogen contains two primary electrophilic sites. The reactivity of these sites dictates the outcomes of nucleophilic attacks on the molecule.
Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is inherently electrophilic. The electronegative oxygen atom polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and imparting it with a partial positive charge. This makes it a target for nucleophilic acyl substitution. However, amides are generally the least reactive among carboxylic acid derivatives due to the delocalization of the nitrogen's lone pair into the carbonyl system, which reduces the electrophilicity of the carbonyl carbon. reddit.com Activation with a Lewis acid or conversion to a more reactive intermediate is often required for substitution at this center. researchgate.net
Bromine-Bearing Methylene Carbon (α-carbon): The methylene carbon atom bonded to the bromine atom is a potent electrophilic center for S_N2 (bimolecular nucleophilic substitution) reactions. youtube.com Bromine is an excellent leaving group, and its electron-withdrawing inductive effect further polarizes the C-Br bond. This makes the α-carbon highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. nih.gov This site is typically more reactive towards nucleophilic attack than the carbonyl carbon of the amide.
Nucleophilic Displacement Reactions at the Bromoacetyl Carbon
The most common reaction pathway for N-Bromoacetylazetidine involves nucleophilic attack at the electrophilic α-carbon of the bromoacetyl moiety, displacing the bromide ion.
Intermolecular Nucleophilic Attack by Various Nucleophiles
A diverse array of nucleophiles can react with this compound at the α-carbon. The chemistry of α-bromoamides has been extensively studied, showing substitution by various nucleophiles including primary, secondary, and tertiary amines, as well as carboxylic acids and alcohols. nih.gov This S_N2 reaction results in the formation of a new bond between the nucleophile and the acetyl group, with bromide acting as the leaving group.
For example, reaction with a primary amine (R-NH₂) would yield N-(aminoacetyl)azetidine derivatives. Thiolates (RS⁻) and alkoxides (RO⁻) would similarly yield thioether and ether-linked products, respectively. The facility of this reaction makes this compound a useful building block for introducing an azetidinyl-acetyl moiety onto other molecules. nih.gov
Intramolecular Cyclization Pathways Involving the Bromoacetyl Group
If a nucleophilic functional group is present elsewhere in a molecule derived from this compound, an intramolecular S_N2 reaction can occur. This leads to the formation of a new heterocyclic ring. The outcome of such reactions is often governed by the length of the tether connecting the nucleophile to the bromoacetyl group, which determines the size of the ring being formed. These cyclization reactions are a powerful tool in organic synthesis for constructing complex polycyclic systems. thieme-connect.de For instance, if a derivative contained a suitably positioned alcohol or amine, intramolecular attack on the α-carbon would displace the bromide and form a new cyclic ether or piperazinone-type structure.
Ring-Opening Reactions of the Azetidine Core in this compound Derivatives
While reactions at the bromoacetyl group are common, the inherent strain of the azetidine ring allows for its cleavage under certain conditions. nih.gov These ring-opening reactions are a characteristic feature of azetidine chemistry. magtech.com.cnresearchgate.net
Activation of the azetidine nitrogen is typically required to facilitate ring-opening. While the N-acyl group makes the nitrogen less basic, protonation under acidic conditions or quaternization (alkylation) can convert the nitrogen into a better leaving group, forming a reactive azetidinium ion. youtube.com Nucleophilic attack on one of the ring carbons then leads to C-N bond cleavage and relieves the ring strain. researchgate.net
Regioselectivity and Stereochemical Outcomes in Ring Opening
The regioselectivity of the nucleophilic attack—that is, which of the two C-N bonds is broken—is a critical aspect of azetidine ring-opening reactions. magtech.com.cn This selectivity is influenced by a combination of electronic and steric factors. magtech.com.cnresearchgate.net
Electronic Effects: Electron-withdrawing or conjugating substituents on the azetidine ring can stabilize the developing negative charge or transition state, directing the nucleophile to the adjacent carbon. magtech.com.cn
Steric Effects: Bulky nucleophiles or substituents on the ring will favor attack at the less sterically hindered carbon atom. magtech.com.cn
In an unsubstituted N-acylazetidinium ion, attack can generally occur at either of the equivalent methylene carbons adjacent to the nitrogen. If the azetidine ring is substituted, the nucleophile will preferentially attack the carbon that best supports an S_N2 transition state, which is typically the less substituted carbon. researchgate.net The reaction usually proceeds with an inversion of stereochemistry at the carbon center being attacked, which is characteristic of an S_N2 mechanism. acs.org
Catalyst-Promoted Ring Opening Mechanisms (e.g., Lewis Acid Catalysis, Organocatalysis)
The azetidine ring, while more stable than its three-membered aziridine counterpart, is susceptible to nucleophilic ring-opening, a process that can be significantly accelerated and controlled by catalysts. rsc.org Both Lewis acids and organocatalysts can be employed to activate the this compound system towards nucleophilic attack, leading to the formation of functionalized γ-amino acid derivatives.
Lewis Acid Catalysis: Lewis acids activate the azetidine ring by coordinating to either the nitrogen atom or the exocyclic carbonyl oxygen. Coordination to the nitrogen atom increases the ring strain and enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. This activation strategy has been successfully applied to the ring-opening of N-tosylazetidines. For instance, Lewis acids like copper(II) triflate (Cu(OTf)₂) and boron trifluoride etherate (BF₃·OEt₂) have been shown to efficiently catalyze the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols. iitk.ac.inresearchgate.net The reaction proceeds via an Sₙ2-type mechanism, resulting in inversion of configuration at the site of nucleophilic attack. iitk.ac.in
In the case of this compound, a similar mechanism is plausible. The Lewis acid would coordinate to the azetidine nitrogen, making the ring's methylene carbons more susceptible to attack by a nucleophile (Nu⁻). The proposed mechanism involves the formation of an activated azetidinium ion intermediate, which is then attacked by the nucleophile in a regioselective manner. Studies on related systems show that the regioselectivity is often high, with the nucleophile attacking the less sterically hindered ring carbon. organic-chemistry.orgnih.gov
Table 1: Representative Lewis Acid Catalysts in Azetidine Ring-Opening Reactions (Data adapted from studies on analogous N-tosylazetidine systems)
| Catalyst (mol%) | Nucleophile | Solvent | Time | Yield (%) | Reference |
| Cu(OTf)₂ (10) | Methanol | CH₂Cl₂ | 10 min | 94 | iitk.ac.in |
| BF₃·OEt₂ (20) | Benzyl Alcohol | CH₂Cl₂ | 5 min | 92 | researchgate.net |
| Sc(OTf)₃ (10) | Thiophenol | CH₂Cl₂ | 15 min | 85 | researchgate.net |
| InCl₃ (10) | Propanol | CH₂Cl₂ | 15 min | 88 | iitk.ac.in |
Organocatalysis: Chiral organocatalysts, particularly hydrogen-bond donors like squaramides and chiral phosphoric acids, offer a powerful method for achieving enantioselective ring-opening of azetidines. acs.org These catalysts operate by forming hydrogen bonds with the substrate, activating it for nucleophilic attack while controlling the stereochemical outcome.
A proposed mechanism for the organocatalytic ring-opening of this compound involves the formation of a complex between the catalyst and the azetidine. In a reaction with an acyl halide, for example, a chiral squaramide catalyst can form a network of electrostatic interactions with the dipolar Sₙ2 transition state. acs.org This stabilizes the transition state for one enantiomer over the other, leading to a highly enantioenriched product. This approach has been successfully used for the enantioselective opening of various 3-substituted azetidines with high yields and excellent enantioselectivity (up to 91% ee). acs.org The catalyst effectively recognizes the conserved electrostatic features of the transition state, allowing for broad substrate scope. acs.org
Ring Expansion and Rearrangement Processes Induced by Ring Strain Release
The considerable strain energy of the azetidine ring (approx. 25.4 kcal/mol) serves as a potent thermodynamic driving force for ring expansion and rearrangement reactions. rsc.org These transformations allow for the construction of larger, more stable heterocyclic systems, such as pyrrolidines and piperidines.
One plausible pathway for the rearrangement of this compound could be initiated by the formation of an azetidinium ylide. While not directly involving ring strain release as the initial step, subsequent rearrangements are driven by it. For instance, the Stevens rearrangement of ammonium ylides is a known method for the one-carbon ring expansion of azetidines to substituted pyrrolidines.
More directly, strain-release can drive reactions with suitable coupling partners. Ring expansion reactions of azetidines with unsaturated compounds like isocyanates and allenes have been reported to efficiently produce five- to eight-membered N-heterocycles. nih.gov Another powerful strategy involves the reaction of highly strained azabicyclo[1.1.0]butane intermediates, which undergo strain-release-driven reactions to form functionalized azetidines. rsc.orgnih.govbris.ac.ukresearchgate.netrsc.org
Radical-Mediated Transformations Involving the Carbon-Bromine Bond
The presence of a carbon-bromine bond in this compound allows for a range of radical-mediated transformations. The C-Br bond can be homolytically cleaved using radical initiators (e.g., AIBN, dibenzoyl peroxide) or photoredox catalysis to generate a carbon-centered radical α-to the amide carbonyl. The fate of this radical intermediate dictates the final product.
A key reaction pathway is Atom Transfer Radical Cyclization (ATRC). If the this compound were modified to contain an appropriately positioned unsaturated moiety (e.g., an N-allyl group instead of the simple azetidine), a 5-exo-trig cyclization could occur. This type of reaction is well-documented for N-allyl-α-haloamides, leading to the formation of γ-lactams. researchgate.netnih.gov The mechanism involves:
Initiation: Generation of a radical initiator.
Propagation: Abstraction of the bromine atom by a catalyst (e.g., a Cu(I) complex) to form the α-acylamino radical.
Cyclization: Intramolecular 5-exo-trig cyclization of the radical onto the alkene.
Halogen Transfer: The resulting cyclized radical abstracts a bromine atom from the oxidized catalyst (e.g., Cu(II)Br) to form the product and regenerate the active catalyst.
Table 2: Bond Dissociation Energies (BDEs) Relevant to Radical Formation
| Bond | BDE (kcal/mol) | Implication for this compound |
| CH₃CH₂-Br | ~70 | The C-Br bond is relatively weak and susceptible to homolytic cleavage. |
| (CH₃)₃C-H | ~96.5 | A standard tertiary C-H bond, for comparison. |
| CH₃C(O)CH₂-H | ~98 | The α-carbonyl C-H bond is relatively strong. |
| C-N (in azetidine) | >80 | The ring C-N bonds are significantly stronger than the C-Br bond. |
The data in Table 2 indicates that the C-Br bond is the weakest bond in the molecule (excluding the N-C=O bond's pi component), making it the most likely site for initial radical formation under typical radical-generating conditions. In the absence of an internal radical acceptor like an alkene, the generated α-acylamino radical could participate in intermolecular reactions, such as addition to an external alkene or hydrogen atom abstraction from the solvent or a hydrogen donor, leading to a debrominated product, N-acetylazetidine.
N Bromoacetylazetidine As a Versatile Synthetic Intermediate and Building Block
Role in the Elaboration of Complex Molecular Architectures
The incorporation of the azetidine (B1206935) moiety is a prominent strategy in the design of complex bioactive molecules and pharmaceuticals. The strained four-membered ring imparts unique conformational constraints and metabolic stability to parent molecules. N-Bromoacetylazetidine serves as a key building block in this context, enabling the introduction of the azetidine ring into larger, more intricate structures. The reactive bromoacetyl handle allows for its covalent attachment to various molecular scaffolds, thereby facilitating the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While direct examples of its use in the total synthesis of complex natural products are not extensively documented, its utility as a versatile building block for creating structurally diverse and biologically relevant molecules is well-recognized in the field of synthetic organic chemistry.
Precursor to Highly Functionalized Azetidine Derivatives
This compound is a pivotal precursor for the synthesis of a diverse range of highly functionalized azetidine derivatives. The presence of the reactive carbon-bromine bond allows for a variety of chemical transformations, leading to the introduction of numerous substituents and functional groups onto the azetidine framework.
Synthesis of N-Substituted Azetidines via Displacement of Bromine
The bromine atom in this compound is susceptible to nucleophilic displacement, providing a straightforward route to a wide array of N-substituted azetidines. This reaction is a cornerstone of its utility, allowing for the facile introduction of various functionalities by reacting it with a diverse range of nucleophiles.
Common nucleophiles employed in these reactions include:
Amines: Primary and secondary amines readily displace the bromide to form the corresponding N-glycylazetidine derivatives. This reaction is fundamental for building peptide-like structures and for the synthesis of compounds with potential biological activity. researchgate.net
Thiols: Thiol-containing compounds react efficiently with this compound to form thioether linkages. This strategy is often utilized in bioconjugation chemistry to attach the azetidine moiety to cysteine residues in peptides and proteins.
Alcohols: Alcohols can act as nucleophiles to displace the bromide, leading to the formation of ether derivatives.
The general scheme for this nucleophilic substitution is presented below:
This versatility in reacting with different nucleophiles makes this compound a valuable tool for creating libraries of N-substituted azetidines for screening in drug discovery programs.
Introduction of Diverse Functionalities at the C2 and C3 Positions of the Azetidine Ring
While the primary reactivity of this compound lies in the displacement of the bromine atom, subsequent modifications of the azetidine ring itself can lead to further functionalization at the C2 and C3 positions. Although direct methods for functionalizing the C2 and C3 positions starting from this compound are not extensively reported, the N-acyl group can influence the reactivity of the ring. For instance, the carbonyl group can be reduced to a methylene (B1212753) group, and the resulting N-ethylazetidine derivative could then be subjected to known methods for C2 or C3 functionalization. These methods often involve metallation and subsequent reaction with electrophiles, or ring-opening and closing strategies to introduce substituents.
Formation of Novel Heterocyclic Scaffolds and Ring Systems
Beyond its role as a precursor to simple substituted azetidines, this compound can be employed in the construction of more complex, novel heterocyclic scaffolds, including fused and spirocyclic ring systems.
Cyclocondensation Reactions Utilizing this compound
Cyclocondensation reactions are powerful methods for the synthesis of heterocyclic compounds. beilstein-journals.orgresearchgate.netnih.gov While specific examples detailing the use of this compound in such reactions are not prevalent in the literature, its bifunctional nature—possessing both an electrophilic center at the carbonyl carbon and another at the carbon bearing the bromine—suggests its potential as a synthon in these transformations. For example, it could potentially react with dinucleophilic species to form new heterocyclic rings.
Annulation Strategies for Fused and Spirocyclic Systems
The development of annulation strategies to construct fused and spirocyclic systems is a significant area of organic synthesis. researchgate.net The reactive nature of this compound makes it a potential candidate for intramolecular cyclization reactions to form fused bicyclic systems, provided a suitable nucleophile is present elsewhere in the molecule.
Furthermore, the synthesis of spirocyclic azetidines is of growing interest in medicinal chemistry. While direct annulation strategies involving this compound are not well-documented, it can serve as a precursor to intermediates that undergo spirocyclization. For instance, the azetidine nitrogen can be part of a larger molecule that is then cyclized to form a spiro-center.
Construction of Bioactive Nitrogen-Containing Heterocycles
This compound serves as a valuable electrophilic building block for the synthesis of various nitrogen-containing heterocycles, a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov The reactivity of the α-bromo ketone moiety within the this compound molecule allows for its participation in classical cyclization reactions to form fused and substituted heterocyclic systems.
The general scheme for the Hantzsch thiazole (B1198619) synthesis is presented below:
Reactants: An α-halo ketone (such as this compound) and a thioamide (e.g., thiourea, substituted thioureas).
Mechanism: The reaction proceeds via initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration. youtube.com
Product: A thiazole ring is formed.
The resulting 2-amino-4-(azetidin-1-yl)thiazole derivatives are of particular interest as the 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs.
A hypothetical reaction scheme for the synthesis of a 2-amino-4-(azetidin-1-yl)thiazole derivative is shown in the table below.
| Reactant 1 | Reactant 2 | Product | Heterocyclic Core | Potential Bioactivity |
| This compound | Thiourea | 2-Amino-4-(azetidin-1-yl)thiazole | Thiazole | Anti-inflammatory, Antiviral, Anticancer |
This synthetic strategy offers a direct route to novel azetidine-containing heterocyclic scaffolds, which can be further functionalized to explore their structure-activity relationships for various therapeutic targets.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The carbonyl group present in this compound suggests its potential utility as a component in well-known MCRs such as the Passerini and Ugi reactions. wikipedia.orgnih.gov These reactions are widely employed in the generation of diverse libraries of compounds for drug discovery. mdpi.com
The Passerini three-component reaction (P-3CR) typically involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org In this context, this compound could potentially serve as the carbonyl component. The reaction would proceed by the initial interaction of the carboxylic acid and the isocyanide with the carbonyl group of the N-acetylazetidine moiety.
The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov Similar to the Passerini reaction, this compound could act as the carbonyl component. The initial step involves the formation of an imine from the reaction of this compound and an amine, which then reacts with the carboxylic acid and isocyanide.
The tables below outline the hypothetical participation of this compound in these MCRs, highlighting the reactants and the core structure of the expected products.
Hypothetical Passerini Reaction with this compound
| Component 1 (Carbonyl) | Component 2 (Carboxylic Acid) | Component 3 (Isocyanide) | Product Core Structure |
| This compound | Acetic Acid | tert-Butyl isocyanide | α-Acyloxy carboxamide |
Hypothetical Ugi Reaction with this compound
| Component 1 (Carbonyl) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Core Structure |
| This compound | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Bis-amide |
While specific documented examples of this compound in these MCRs are scarce, its structural features make it a plausible candidate for such transformations. The resulting products, incorporating the strained azetidine ring, would be of significant interest for exploring novel chemical space in the development of bioactive compounds. The ability to introduce the azetidine moiety into complex scaffolds through MCRs would offer an efficient pathway to novel molecular architectures with potential therapeutic applications.
Advanced Characterization and Analytical Methodologies in N Bromoacetylazetidine Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in determining the precise chemical structure of a molecule. For a compound like N-Bromoacetylazetidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for a thorough structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the methylene (B1212753) protons adjacent to the carbonyl and bromine atoms. The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the atoms. Similarly, ¹³C NMR would provide information on the number of unique carbon environments, including the carbonyl carbon, the methylene carbons of the azetidine ring, and the bromo-substituted methylene carbon. However, specific experimental ¹H and ¹³C NMR data for this compound are not published in available literature.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a strong absorption band characteristic of the amide carbonyl group (C=O) would be expected, typically in the range of 1650-1680 cm⁻¹. Other absorptions corresponding to C-H and C-N bond stretching and bending would also be present. While the expected absorption regions can be predicted, actual experimental IR spectra for this compound are not publicly documented.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the molecular formula and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be expected for the molecular ion and any bromine-containing fragments. Predicted mass spectrometry data, such as collision cross-section values, are available in some databases, but experimental mass spectra are not provided.
| Spectroscopic Technique | Expected Observations for this compound | Availability of Experimental Data |
| ¹H NMR | Signals for azetidine and bromoacetyl protons | Not Available |
| ¹³C NMR | Signals for carbonyl and methylene carbons | Not Available |
| FT-IR | Strong C=O stretch, C-N, C-H stretches | Not Available |
| Mass Spectrometry | Molecular ion peak with bromine isotopic pattern | Not Available (Predicted data exists) |
Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis
Chromatographic techniques are vital for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a liquid sample. For this compound, a reversed-phase HPLC method would likely be employed to assess its purity. This would involve using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound would be a key parameter for its identification and quantification. Different HPLC conditions (e.g., column type, mobile phase composition, flow rate) could be optimized for the analysis. However, no specific HPLC methods or chromatograms for this compound have been reported in the literature.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it may be amenable to GC analysis, possibly coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. The retention time in the GC column would be characteristic of the compound under specific analytical conditions. As with HPLC, there is no published information on the GC analysis of this compound.
| Chromatographic Technique | Application for this compound | Availability of Experimental Data |
| HPLC | Purity assessment, quantification | Not Available |
| GC / GC-MS | Purity assessment, impurity identification | Not Available |
Crystallographic Methods for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would be necessary to determine its solid-state structure. This would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. The resulting crystal structure would provide invaluable information about the geometry of the azetidine ring and the bromoacetyl group. A search of crystallographic databases reveals no existing crystal structure data for this compound.
| Crystallographic Method | Application for this compound | Availability of Experimental Data |
| X-ray Crystallography | Determination of 3D molecular structure | Not Available |
Theoretical and Computational Chemistry Studies on N Bromoacetylazetidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
There are no specific quantum chemical calculations reported in the literature for N-Bromoacetylazetidine. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. While a theoretical study on an azetidine (B1206935) derivative has been conducted to analyze its redox properties and ring-opening mechanism, these findings are not directly transferable to this compound. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics (MD) simulation studies specifically focused on this compound have been published. MD simulations are instrumental in understanding the conformational flexibility of a molecule, identifying its stable conformations, and studying its interactions with other molecules, such as solvent or biological macromolecules. This information is vital for drug design and understanding a compound's behavior in a biological environment.
Computational Mechanistic Investigations of this compound Transformations
There is a lack of computational studies investigating the reaction mechanisms of this compound. Such investigations would be valuable for understanding its reactivity, potential degradation pathways, and its mechanism of action if it were to be used as a covalent modifier of biological targets. For instance, computational studies could elucidate the transition states and activation energies for reactions involving the bromoacetyl group.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives in Scaffold Design
No QSAR or pharmacophore modeling studies have been reported for derivatives of this compound. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of new derivatives. researchgate.net Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. The absence of such studies indicates a lack of a series of biologically evaluated this compound derivatives to build these models upon. While QSAR studies have been performed on other azetidine-containing compounds, these are not applicable to the specific scaffold of this compound. researchgate.netijrar.org
Virtual Screening Methodologies for Identifying Novel Applications of this compound Scaffolds
While virtual screening of electrophilic fragments, including those containing a bromoacetyl moiety, has been explored as a strategy for discovering covalent inhibitors, there is no specific mention of this compound being used in such screening campaigns. researchgate.netmdpi.comnih.govbiorxiv.orgconsensus.app The N-bromoacetyl group is a known reactive group that can form covalent bonds with nucleophilic residues like cysteine in proteins, making it a potentially interesting fragment for covalent drug design. However, without specific screening results, any discussion of its potential applications remains hypothetical.
Emerging Research Directions and Future Perspectives for N Bromoacetylazetidine Chemistry
Development of Novel Catalytic Transformations Involving N-Bromoacetylazetidine
The development of novel catalytic transformations for this compound is a key area of research aimed at enhancing its synthetic utility. While specific catalytic cycles centered on this compound are still emerging, the reactivity of its constituent functional groups—the azetidine (B1206935) ring and the bromoacetyl moiety—suggests several promising avenues. Research into related compounds indicates that metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, could be adapted. These reactions would likely target the bromine atom for the formation of new carbon-carbon bonds, thereby enabling the introduction of a wide array of substituents.
Furthermore, the strained azetidine ring itself presents opportunities for catalytic ring-opening reactions. This could lead to the formation of functionalized linear amine derivatives, which are valuable intermediates in organic synthesis. The development of enantioselective catalytic methods would be particularly significant, allowing for the synthesis of chiral building blocks from this achiral precursor.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. nih.govdurham.ac.uk Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields. nih.gov For the synthesis and reactions of this compound, a flow setup could allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing potentially exothermic reactions involving the reactive bromoacetyl group. durham.ac.uk
Automated synthesis systems, which can perform multi-step reactions with minimal human intervention, are also highly applicable. nih.govsynplechem.com These platforms can accelerate the synthesis of compound libraries based on the this compound scaffold for screening in drug discovery and agrochemical research. nih.gov An automated approach has been successfully used for incorporating N-bromoacetyl moieties into peptides, highlighting the feasibility of such methods. nih.gov
| Platform | Potential Advantages for this compound Chemistry | Key Considerations |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, potential for in-line purification. nih.govdurham.ac.uknih.gov | Reactor design to prevent clogging, optimization of flow rates and residence times, solvent compatibility. |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid library generation for screening, improved reproducibility. nih.govsynplechem.com | Compatibility of reagents and solvents with the automated system, development of robust purification protocols. |
Applications in Advanced Materials Science
In the realm of advanced materials science, this compound is being explored as a versatile building block for the creation of specialized polymers and functional materials. Its potential as a monomer is of particular interest. The strained azetidine ring can undergo ring-opening polymerization to yield polyamines with unique properties. Research on related N-sulfonylazetidines has demonstrated the feasibility of anionic ring-opening polymerization to create novel polymer backbones. nih.gov
The bromoacetyl group provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This could be utilized to create materials with tailored properties, such as specific solubility, thermal stability, or biological activity. For example, polymers derived from this compound could find applications as coatings, adhesives, or in the development of new biomaterials. The ability to precisely control the polymer architecture and functionality opens up possibilities for creating advanced materials for a wide range of applications.
Prospects in Drug Discovery and Agrochemical Development
This compound holds considerable promise in both drug discovery and agrochemical development, primarily due to the desirable characteristics of its azetidine ring, which is considered a "privileged scaffold". nih.govnih.govmdpi.combenthamscience.com Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them excellent starting points for the development of new therapeutic agents and agrochemicals. nih.govresearchgate.netnih.gov The azetidine motif can impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability.
The bromoacetyl moiety serves as a reactive group that can be used to covalently link the azetidine scaffold to biological targets or to other molecular fragments to create more complex structures. This dual functionality makes this compound a valuable synthetic intermediate for the construction of novel bioactive compounds. Its potential applications span a wide range of therapeutic areas, including oncology and infectious diseases, as well as the development of new herbicides, fungicides, and insecticides. benthamscience.comresearchgate.net
| Area of Application | Role of this compound | Potential Advantages |
| Drug Discovery | As a privileged scaffold and synthetic intermediate for novel therapeutics. nih.govnih.govmdpi.com | The azetidine ring can improve pharmacokinetic properties; the bromoacetyl group allows for covalent modification and fragment-based drug design. |
| Agrochemical Development | As a building block for new pesticides and herbicides. researchgate.netnih.gov | The unique structural features may lead to novel modes of action, helping to overcome resistance to existing agrochemicals. |
Exploration of Bioconjugation Strategies Utilizing the Bromoacetyl Moiety
The bromoacetyl group of this compound is a well-established electrophilic handle for bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. wesleyan.edu This moiety reacts readily with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, to form stable thioether bonds. nih.govnih.gov This specific reactivity allows for the site-selective modification of proteins, which is crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging studies, and the immobilization of enzymes.
The relatively small size of the azetidine ring is advantageous in this context, as it is less likely to interfere with the biological activity of the modified protein compared to bulkier labels. The exploration of bioconjugation strategies with this compound is an active area of research, with the potential to generate a wide range of new tools for chemical biology and therapeutic development.
Challenges and Opportunities in Scaling Up this compound Synthesis for Industrial Applications
However, the increasing demand for azetidine-containing compounds in the pharmaceutical and agrochemical industries provides a significant opportunity. The development of a robust and efficient large-scale synthesis of this compound would make this valuable building block more accessible to researchers and manufacturers. cellculturedish.com Exploring continuous manufacturing processes, such as flow chemistry, could mitigate some of the challenges associated with scale-up, offering a safer and more efficient alternative to traditional batch production. scispace.com
Q & A
Q. What experimental protocols are recommended for synthesizing NBAZ, and how can purity be validated?
Methodological Answer: NBAZ is synthesized via bromoacetylation of azetidine derivatives. Key steps include:
- Reaction Optimization : Use stoichiometric control (e.g., 1:1.2 molar ratio of azetidine to bromoacetyl bromide) under anhydrous conditions at 0–5°C to minimize side reactions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
- Characterization : Validate purity using ¹H/¹³C NMR (deuterated chloroform or DMSO) and HPLC-MS (C18 column, acetonitrile/water mobile phase). Compare spectral data with literature benchmarks .
Q. How should researchers assess NBAZ’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring via TLC and HPLC.
- Light Sensitivity : Store samples in amber vials under UV/visible light exposure (300–700 nm) and analyze degradation products using LC-MS.
- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in samples stored at 25°C/60% relative humidity. Report degradation thresholds (e.g., >5% impurity) .
Advanced Research Questions
Q. What strategies resolve contradictions in NBAZ’s reactivity across solvents?
Methodological Answer: Conflicting reactivity data (e.g., nucleophilic substitution rates in DMSO vs. THF) require:
- Solvent Screening : Systematically test aprotic (DMF, acetonitrile) and protic (methanol, water) solvents under controlled temperatures.
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and DFT calculations (B3LYP/6-31G*) to model solvent effects.
- Data Reconciliation : Cross-reference findings with literature, prioritizing peer-reviewed studies that provide raw kinetic data .
Q. How can NBAZ’s epigenetic modulation mechanisms be elucidated in vitro?
Methodological Answer:
- DNA Methyltransferase (DNMT) Assays : Use fluorescent probes (e.g., SssI methyltransferase) to quantify DNMT inhibition by NBAZ.
- ROS/NO Detection : Employ DCFH-DA (for ROS) and Griess reagent (for nitric oxide) in cell-free systems.
- Gene Expression Profiling : Perform RNA-seq on treated cancer cell lines (e.g., HCT-116) to identify differentially expressed epigenetic regulators .
Q. What computational approaches predict NBAZ’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of DNMT1 (PDB: 3PTA) or HDAC2 (PDB: 4LXZ).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- QSAR Modeling : Train models on bromoacetyl derivatives’ IC₅₀ data to predict NBAZ’s activity .
Data Analysis and Interpretation
Q. How should discrepancies in NBAZ’s cytotoxicity data be addressed?
Methodological Answer:
- Dose-Response Validation : Replicate assays (MTT, clonogenic) across multiple cell lines (e.g., HeLa, MCF-7) with standardized seeding densities.
- Batch Variability Checks : Compare NBAZ synthesized in-house vs. commercial batches (if available) via LC-MS purity analysis.
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical weighting to resolve outliers .
Literature and Experimental Design
Q. What criteria prioritize studies for literature reviews on NBAZ?
Methodological Answer:
- Database Searches : Use SciFinder and Reaxys with Boolean terms: (N-bromoacetylazetidine) AND (synthesis OR reactivity OR epigenetics).
- Source Evaluation : Prioritize journals with impact factors >3.0 (e.g., J. Med. Chem.) and studies reporting full spectral data.
- Citation Tracking : Leverage Web of Science’s “Cited Reference Search” to identify foundational papers .
Q. How to design a study comparing NBAZ with analogs like N-acetyl-3,3-dinitroazetidine (ADNAZ)?
Methodological Answer:
- Controlled Variables : Fix molar concentrations, solvent systems, and cell lines across experiments.
- Milestones : Week 1–2: Synthesis; Week 3–4: In vitro assays; Week 5–6: Data analysis.
- Statistical Power : Use ANOVA with post-hoc Tukey tests (α=0.05, n=3 replicates) .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
